

An In-Depth Technical Guide to Bavisant: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

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Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of **Bavisant**'s chemical structure, physicochemical properties, and its pharmacological profile. Detailed information on its mechanism of action, binding affinities, and pharmacokinetic properties across different species is presented. Furthermore, this guide outlines the experimental methodologies employed in key studies to facilitate the replication and extension of research on this compound.

Chemical Structure and Identifiers

Bavisant is a synthetic small molecule characterized by a central phenyl ring substituted with a morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.

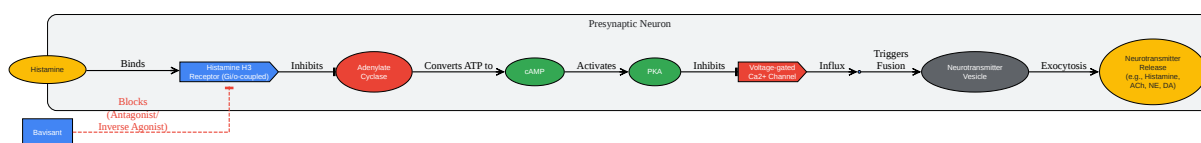
Identifier	Value	Source
IUPAC Name	(4-cyclopropylpiperazin-1-yl)- [4-(morpholin-4-ylmethyl)phenyl]methanone	--INVALID-LINK--
CAS Number	929622-08-2	--INVALID-LINK--
Molecular Formula	C19H27N3O2	--INVALID-LINK--
Molecular Weight	329.44 g/mol	--INVALID-LINK--
SMILES	<chem>C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4</chem>	--INVALID-LINK--
InChI	InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2	--INVALID-LINK--

Physiological Properties and Mechanism of Action

Bavisant acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.^[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, **Bavisant** disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and enhancing cognitive functions.^[1] Preclinical studies have demonstrated that **Bavisant** can increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of **Bavisant** are depicted below.



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Caption: Histamine H3 Receptor Signaling and **Bavisant**'s Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **Bavisant**.

Table 1: In Vitro Binding Affinity

Parameter	Species	Receptor	Value	Assay Method	Source
pKi	Human	Histamine H3	8.27	Radioligand Binding Assay	--INVALID-LINK--
hERG IC50	Human	hERG Channel	> 10 μ M	[3H]-astemizole competition binding assay	--INVALID-LINK--

Table 2: Preclinical Pharmacokinetics (Single Oral Dose)

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Source
Rat	-	-	-	-	Data not sufficiently detailed in search results
Dog	-	-	-	-	Data not sufficiently detailed in search results

Table 3: Human Pharmacokinetics (Single Oral Dose)

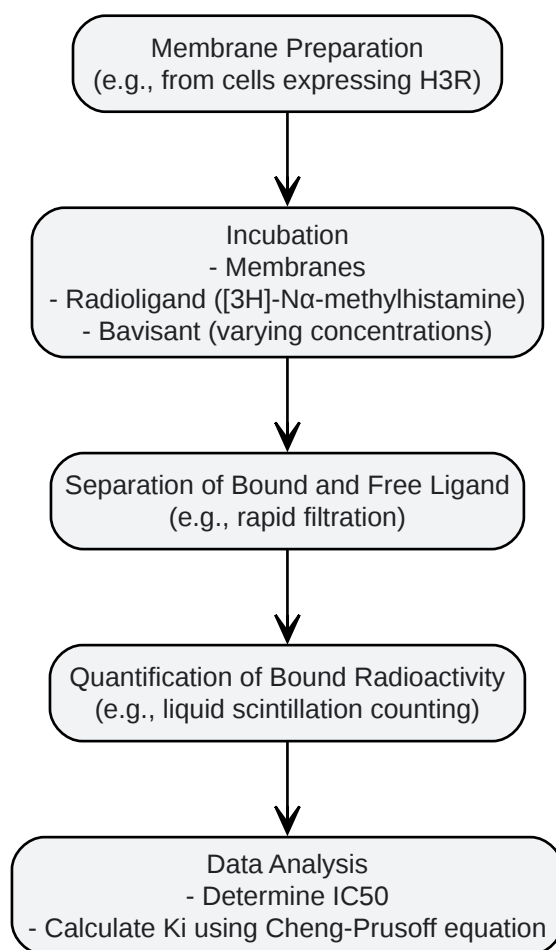
Dose	Cmax	Tmax (h)	t1/2 (h)	AUCinf	Source
10-30 mg	Dose-proportional	0.5 - 4	13.9 - 22.1	Dose-proportional	--INVALID-LINK--
100-400 mg	Dose-proportional	0.5 - 4	13.9 - 22.1	Dose-proportional	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.



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Caption: General workflow for a radioligand binding assay.

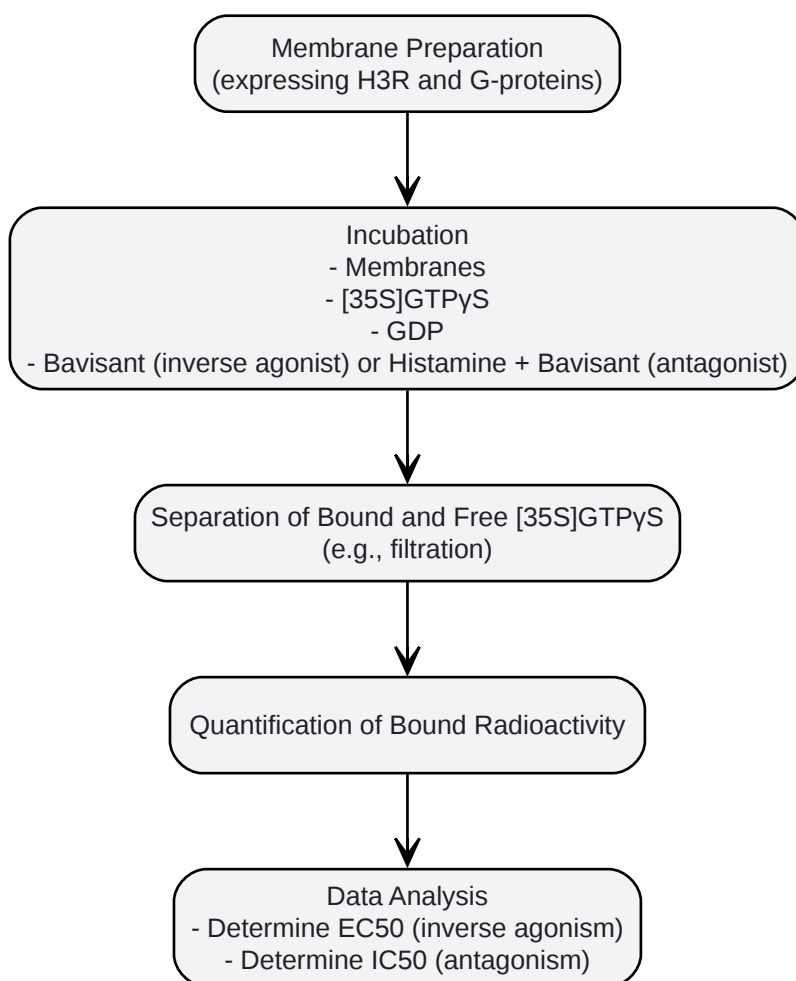
Methodology:

- **Membrane Preparation:** Cell membranes expressing the human histamine H3 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.
- **Incubation:** A constant concentration of a radiolabeled ligand (e.g., [3H]-N- α -methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (**Bavisant**). A control group without the test compound and a group with a high concentration of a known H3R ligand to determine non-specific binding are also included.

- **Separation:** The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPyS Functional Assay (General Protocol)

This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of [³⁵S]GTPyS to G-proteins upon receptor activation or inhibition.



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Caption: General workflow for a GTPyS functional assay.

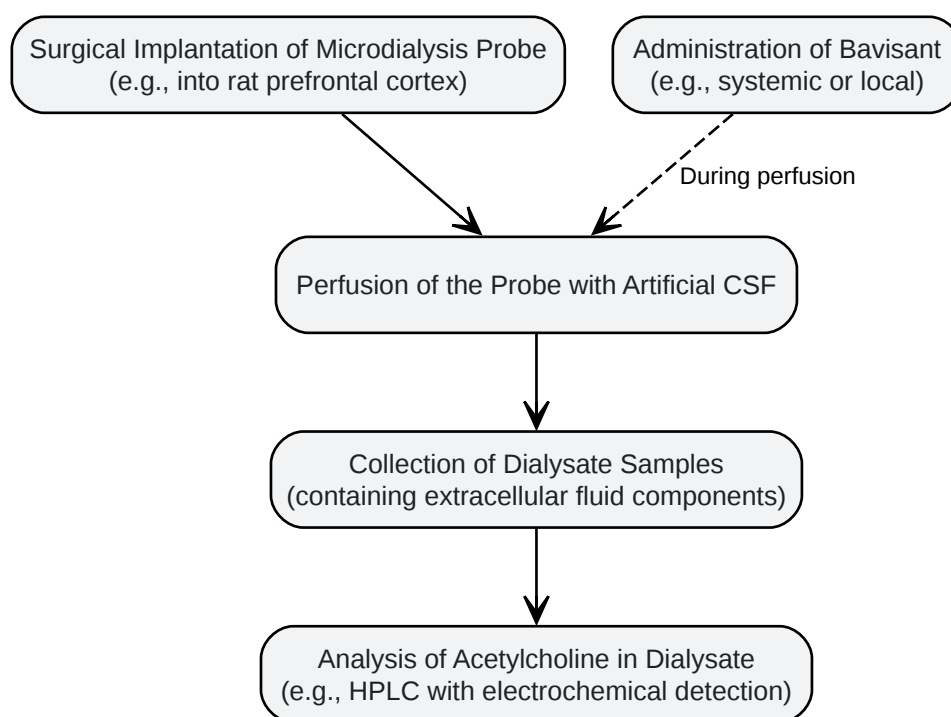
Methodology:

- Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the H3 receptor and associated G-proteins are prepared.
- Incubation: The membranes are incubated with [35S]GTPyS, a non-hydrolyzable analog of GTP, and GDP.
 - To measure inverse agonism: The assay is performed in the presence of varying concentrations of **Bavisant** to determine its ability to decrease the basal level of [35S]GTPyS binding due to the constitutive activity of the H3 receptor.

- To measure antagonism: The assay is performed in the presence of a fixed concentration of an H3R agonist (e.g., histamine or R- α -methylhistamine) and varying concentrations of **Bavisant** to determine its ability to inhibit agonist-stimulated [35 S]GTPyS binding.
- Separation and Quantification: The separation and quantification steps are similar to the radioligand binding assay.
- Data Analysis: The data are used to generate concentration-response curves to determine the EC₅₀ for inverse agonist activity or the IC₅₀ for antagonist activity.

In Vivo Microdialysis for Acetylcholine Release (General Protocol)

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.



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Caption: General workflow for in vivo microdialysis.

Methodology:

- **Surgical Procedure:** A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.
- **Perfusion:** After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.
- **Sample Collection:** The aCSF exchanges with the extracellular fluid across the semi-permeable membrane of the probe. The resulting dialysate, containing neurotransmitters and other molecules from the extracellular space, is collected at regular intervals.
- **Drug Administration:** **Bavisant** is administered (e.g., via intraperitoneal injection or through the microdialysis probe) to assess its effect on acetylcholine release.
- **Neurochemical Analysis:** The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Clinical Development and Outcomes

Bavisant has been investigated in several clinical trials for various indications, including Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of its development for this indication.

Conclusion

Bavisant is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its investigation in disorders of wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints, the extensive preclinical and early clinical data available for **Bavisant** provide a valuable resource for researchers in the field of neuroscience and drug development. The detailed chemical, pharmacological, and methodological information presented in this guide serves as a comprehensive reference for future studies exploring the therapeutic potential of H3 receptor modulation.

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- 3. Randomized clinical study of a histamine H₃ receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
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